2-Fluorocycloheptane-1-sulfonyl chloride
Overview
Description
2-Fluorocycloheptane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and ability to introduce sulfonyl fluoride groups into molecules .
Preparation Methods
The synthesis of 2-Fluorocycloheptane-1-sulfonyl chloride typically involves the fluorosulfonylation of cycloheptane derivatives. One common method includes the reaction of cycloheptane with sulfuryl fluoride (SO2F2) in the presence of a catalyst . Another approach involves the use of fluorosulfonyl radicals generated from various precursors . Industrial production methods often employ these routes due to their efficiency and scalability .
Chemical Reactions Analysis
2-Fluorocycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl fluoride derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonyl radicals, and various nucleophiles . The major products formed from these reactions are typically sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Fluorocycloheptane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluorocycloheptane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonyl fluoride derivatives . These reactions often target specific molecular sites, such as amino acids in proteins, making the compound useful in chemical biology and drug discovery .
Comparison with Similar Compounds
2-Fluorocycloheptane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Cyclohexanesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
Cyclooctanesulfonyl chloride: Larger ring size, which can influence its chemical properties and reactivity.
2-Fluorocyclohexane-1-sulfonyl chloride: Similar structure but with a smaller ring, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific ring size and the presence of the fluorine atom, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and chemical biology .
Properties
IUPAC Name |
2-fluorocycloheptane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFQILICRAHSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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